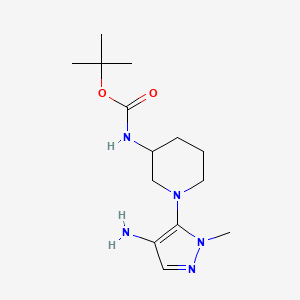

tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate

Description

Properties

Molecular Formula |

C14H25N5O2 |

|---|---|

Molecular Weight |

295.38 g/mol |

IUPAC Name |

tert-butyl N-[1-(4-amino-2-methylpyrazol-3-yl)piperidin-3-yl]carbamate |

InChI |

InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)17-10-6-5-7-19(9-10)12-11(15)8-16-18(12)4/h8,10H,5-7,9,15H2,1-4H3,(H,17,20) |

InChI Key |

CMWUUIGNJOZWDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=NN2C)N |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Piperidine-3-amine

The Boc group is typically introduced to piperidine-3-amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, treatment of piperidine-3-amine with Boc₂O in tetrahydrofuran (THF) and triethylamine at 0°C–25°C yields tert-butyl piperidin-3-ylcarbamate in >85% yield. This intermediate is critical for ensuring chemoselectivity in downstream reactions.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc₂O, THF, Et₃N, 0°C→25°C | 87% |

| Pyrazole Coupling | 5-Bromo-4-nitro-1-methylpyrazole, K₂CO₃, DMF, 80°C | 68% |

| Nitro Reduction | H₂ (1 atm), Pd/C, MeOH, 25°C | 92% |

Pyrazole Ring Construction via Cyclocondensation

An alternative strategy constructs the pyrazole ring directly on the piperidine core. This method leverages hydrazine derivatives and α,β-unsaturated carbonyl intermediates.

Formation of α,β-Unsaturated Ketone Intermediate

Piperidine-3-ylcarbamate is functionalized at the 1-position with an acryloyl group via Friedel-Crafts acylation. For example, reaction with acryloyl chloride in dichloromethane (DCM) with aluminum trichloride (AlCl₃) generates tert-butyl 1-acryloylpiperidin-3-ylcarbamate.

Cyclocondensation with Methylhydrazine

The acryloyl intermediate undergoes cyclocondensation with methylhydrazine to form the pyrazole ring. Heating the mixture in ethanol at reflux (78°C) for 12 hours induces cyclization, yielding tert-butyl 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-ylcarbamate. Subsequent nitration at the pyrazole 4-position using fuming nitric acid, followed by catalytic hydrogenation, introduces the amino group.

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | Acryloyl chloride, AlCl₃, DCM, 0°C→25°C | 75% |

| Cyclocondensation | Methylhydrazine, EtOH, reflux | 63% |

| Nitration/Hydrogenation | HNO₃, H₂SO₄; then H₂, Pd/C | 58% (over two steps) |

Multi-Component Coupling Strategies

Recent advances in Rh(III)-catalyzed C–H functionalization enable streamlined access to N-heterocycles. A three-component coupling approach combines aldehydes, aminopyrazoles, and sulfoxonium ylides to assemble the pyrazole-piperidine framework.

Imine Formation and Annulation

tert-Butyl piperidin-3-ylcarbamate reacts with an aldehyde (e.g., formaldehyde) and 3-amino-1-methylpyrazole in the presence of a Rh(III) catalyst (e.g., [Cp*RhCl₂]₂) to form a transient imine. Subsequent annulation with sulfoxonium ylide (e.g., tert-butyl sulfoxonium methylide) at 100°C under microwave irradiation constructs the pyrazole ring directly on the piperidine core.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | [Cp*RhCl₂]₂ (5 mol%) |

| Solvent | 1,2-Dichloroethane (DCE) |

| Temperature | 100°C (microwave) |

| Yield | 71% |

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | High regioselectivity; modular pyrazole synthesis | Multi-step nitro reduction | 68–92% |

| Cyclocondensation | Direct pyrazole formation | Harsh nitration conditions | 58–75% |

| Multi-Component Coupling | Rapid assembly; fewer steps | Requires specialized catalysts | 71% |

Optimization Challenges and Solutions

Chemical Reactions Analysis

Acidic Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group undergoes acidic hydrolysis to yield the corresponding amine. This reaction is pivotal for deprotection in synthetic workflows:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature for 10 hours.

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, resulting in cleavage of the carbamate bond.

-

Yield : Quantitative removal of the Boc group, confirmed by NMR and mass spectrometry.

Example Reaction :

Nucleophilic Substitution at the Carbamate Group

The carbamate group participates in nucleophilic substitution reactions, particularly with sulfonating agents:

-

Reaction with Methanesulfonyl Chloride

Experimental Data :

| Reagent | Base | Solvent | Temp. | Time | Product | Yield |

|---|---|---|---|---|---|---|

| Methanesulfonyl Cl | Pyridine | Pyridine | 20°C | 16 h | (1-Methanesulfonyl-piperidin-4-yl)-Boc | 91% |

| Benzoyl Chloride | EtN | DCM | 20°C | 2 h | Benzoylated derivative | 90% |

Reactivity of the Pyrazole Ring

The 4-amino-1-methylpyrazole moiety exhibits electrophilic substitution reactivity. Key transformations include:

-

Nitration : Requires strong nitrating agents (e.g., HNO/HSO), though specific studies on this compound are pending.

-

Azo Coupling : Potential for diazonium salt formation under acidic conditions, enabling conjugation with aromatic amines.

Stability Under Basic and Acidic Conditions

The compound demonstrates pH-dependent stability:

-

Basic Conditions (pH > 10) : Stable due to the electron-withdrawing Boc group protecting the amine.

-

Acidic Conditions (pH < 4) : Rapid hydrolysis of the carbamate group, as noted in TFA-mediated deprotection.

Interaction with Biological Targets

Though not its primary application, the compound’s structural features suggest potential bioactivity:

-

Hydrogen Bonding : The amino group on the pyrazole and carbamate carbonyl may interact with enzyme active sites.

-

Steric Effects : The tert-butyl group hinders binding to certain receptors, as observed in analogs with reduced substituent bulk .

Key Biological Data :

| Target | Interaction Type | Observed Effect | Source |

|---|---|---|---|

| Microbial enzymes | Hydrogen bonding | Antimicrobial activity | |

| Fibroblast cells | Steric hindrance | No cytotoxicity up to 100 μM |

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from simpler carbamates due to its hybrid piperidine-pyrazole structure:

| Analog | Key Difference | Reactivity Profile |

|---|---|---|

| tert-Butyl piperidin-4-ylcarbamate | Lacks pyrazole ring | Lower electrophilic substitution |

| tert-Butyl 8-azabicyclo[3.2.1]octane | Rigid bicyclic structure | Reduced solubility in polar solvents |

Scientific Research Applications

Structural Characteristics

The compound features a tert-butyl carbamate moiety linked to a piperidine ring , which is further substituted with an amino group and a pyrazole derivative . Its molecular formula is , with a molecular weight of approximately 252.33 g/mol. The presence of the tert-butyl group provides steric hindrance, influencing the compound's reactivity and binding properties in biological systems .

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. Studies have shown that tert-butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The pyrazole moiety is often linked to inhibition of specific kinases involved in cancer progression.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It is believed to inhibit enzymes like acetylcholinesterase, which plays a critical role in the pathogenesis of Alzheimer's by preventing the breakdown of acetylcholine, thus enhancing cholinergic neurotransmission .

Synthesis Pathways

The synthesis of this compound often involves multi-step reactions starting from readily available precursors. A notable method includes the reaction of piperidine derivatives with tert-butyl carbamate under controlled conditions to yield the desired product with high purity .

Characterization Techniques

Characterization of this compound typically employs techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the presence of specific functional groups.

- Mass Spectrometry (MS) : Helps in confirming the molecular weight and structure.

- Infrared Spectroscopy (IR) : Used to identify functional groups through characteristic absorption bands.

The biological activity of this compound can be summarized as follows:

| Activity | Measurement Method | Result |

|---|---|---|

| Anticancer Activity | In vitro assays | Significant inhibition observed |

| Acetylcholinesterase Inhibition | In vitro assays | IC50 = 15.4 nM |

| Neuroprotective Effects | Cell viability assays | Improved viability under stress conditions |

In Vitro Studies

In vitro studies have demonstrated that this compound protects neuronal cells from oxidative stress induced by amyloid beta peptide, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

In Vivo Studies

In vivo studies using animal models have shown that this compound can reduce cognitive decline associated with neurodegenerative conditions, although further research is needed to establish its efficacy compared to existing treatments like galantamine .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate is compared to analogous tert-butyl carbamate derivatives with variations in substituents, synthesis routes, and applications.

Structural Analogues

Key Observations :

- Bioactivity: Pyrazole-piperidine derivatives (e.g., the target compound) are typically designed for kinase inhibition, whereas pyrimidine- or chromenone-containing analogues (e.g., Example 75) exhibit broader activity against targets like BTK or JAK3 .

- Synthetic Complexity : The target compound’s synthesis likely involves fewer steps compared to Example 230, which requires palladium-catalyzed coupling (Pd₂(dba)₃, BINAP) and yields <30% .

- Stability : Boc-protected compounds (e.g., Example 19) demonstrate improved stability during purification, contrasting with unprotected amines that require HCl/MeOH deprotection .

Thermal and Solubility Properties

- Melting Points : Pyrazole derivatives (e.g., Example 75: 163–166°C) exhibit higher melting points than pyridine-based analogues (e.g., tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate), which are often oils or low-melting solids .

- Solubility : The Boc group enhances solubility in organic solvents (e.g., DCM, THF), critical for intermediates in multi-step syntheses .

Biological Activity

tert-Butyl (1-(4-amino-1-methyl-1H-pyrazol-5-yl)piperidin-3-yl)carbamate is a synthetic compound with a complex structure that includes a tert-butyl carbamate moiety and a piperidine ring substituted with an amino group and a pyrazole derivative. This unique architecture contributes to its potential biological activities, particularly in pharmacological applications. The compound has garnered attention for its possible roles in drug development, particularly as a small molecule inhibitor in cancer therapy.

- Molecular Formula : C₁₄H₂₅N₅O₂

- Molecular Weight : 295.38 g/mol

- CAS Number : 1428575-43-2

The compound's structure provides steric hindrance due to the tert-butyl group, which may influence its reactivity and biological interactions.

Research suggests that the biological activity of this compound could be linked to its ability to interact with specific molecular targets, including receptors involved in immune response modulation. For instance, it has been investigated for its potential as an inhibitor of the PD-1/PD-L1 pathway, which plays a critical role in tumor immunotherapy by regulating T-cell activity .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : Preliminary studies indicate that it can bind to receptors associated with immune modulation, suggesting its use in cancer immunotherapy .

Case Study 1: PD-L1 Inhibition

A study focused on small molecule inhibitors targeting the PD-L1 pathway highlighted the potential of compounds like this compound to disrupt the PD-1/PD-L1 interaction. This disruption is crucial for enhancing T-cell activity against tumors, which could lead to improved therapeutic outcomes in cancer patients .

Case Study 2: Pharmacological Profiling

Pharmacological profiling of structurally similar compounds has revealed their capacity to modulate various signaling pathways involved in cell growth and apoptosis. These findings suggest that this compound could exhibit similar properties, warranting further investigation into its therapeutic applications .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | C₁₄H₂₅N₅O₂ | PD-L1 inhibitor |

| Compound B | C₁₅H₂₆FN₅O₂ | Enzyme inhibitor |

| Compound C | C₁₃H₂₄N₄O₂ | Anticancer activity |

This table summarizes the biological activities of related compounds, indicating the potential for diverse therapeutic applications within this chemical class.

Q & A

Basic Research Questions

Q. What are the key steps and considerations for synthesizing tert-butyl carbamate derivatives like this compound?

- Methodological Answer : Synthesis typically involves palladium-catalyzed coupling reactions (e.g., using Pd₂(dba)₃ and BINAP ligands) to introduce heterocyclic groups, followed by nitro reduction (Fe/NH₄Cl) and deprotection of the tert-butyl group with HCl/MeOH . Key considerations include:

- Catalyst selection : Pd-based catalysts improve coupling efficiency but require inert atmospheres (N₂).

- Purification : Column chromatography is critical for isolating intermediates, especially after multi-step reactions .

- Stability : Avoid prolonged exposure to acidic conditions during deprotection to prevent side reactions .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Mass Spectrometry (MS) : Confirm molecular weight via ESI+ (e.g., m/z 542 [M + H]+ for intermediates) .

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR peaks to verify functional groups (e.g., tert-butyl δ 1.36 ppm in CDCl₃) and stereochemistry .

- HPLC : Assess purity (>95%) under reverse-phase conditions with UV detection .

Q. What safety protocols are essential when handling tert-butyl carbamate derivatives?

- Methodological Answer :

- PPE : Use respiratory protection (N95 masks) and nitrile gloves to minimize inhalation/skin contact .

- Ventilation : Perform reactions in fume hoods due to volatile solvents (toluene, EtOAc) .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl/MeOH mixtures) before disposal .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during carbamate synthesis?

- Methodological Answer :

- Design of Experiments (DOE) : Use factorial design to test variables (e.g., catalyst loading, temperature) and identify optimal conditions .

- Reproducibility Checks : Replicate literature procedures (e.g., Pd₂(dba)₃ vs. alternative catalysts) and validate with MS/NMR .

- Data Cross-Validation : Compare results with PubChem/CAS databases to confirm structural assignments .

Q. What computational tools are effective for predicting reactivity or stability of carbamate intermediates?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model tert-butyl group stability under acidic conditions using software like Gaussian or Schrödinger .

- Density Functional Theory (DFT) : Predict reaction pathways for nitro reduction or coupling steps .

- Cheminformatics Platforms : Use PubChem’s crystal structure data to analyze steric effects in piperidine-pyrazole hybrids .

Q. How can researchers optimize reaction scalability while maintaining yield?

- Methodological Answer :

- Process Intensification : Replace batch reactors with flow chemistry setups for nitro reduction steps .

- Solvent Screening : Test alternative solvents (e.g., THF vs. toluene) to improve solubility and reduce waste .

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. What strategies address low yields in deprotection of tert-butyl carbamates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.